4-(Azidomethyl)-2-(1-methylethyl)thiazole 4-(Azidomethyl)-2-(1-methylethyl)thiazole
Brand Name: Vulcanchem
CAS No.: 1004316-53-3
VCID: VC5451339
InChI: InChI=1S/C7H10N4S/c1-5(2)7-10-6(4-12-7)3-9-11-8/h4-5H,3H2,1-2H3
SMILES: CC(C)C1=NC(=CS1)CN=[N+]=[N-]
Molecular Formula: C7H10N4S
Molecular Weight: 182.25

4-(Azidomethyl)-2-(1-methylethyl)thiazole

CAS No.: 1004316-53-3

Cat. No.: VC5451339

Molecular Formula: C7H10N4S

Molecular Weight: 182.25

* For research use only. Not for human or veterinary use.

4-(Azidomethyl)-2-(1-methylethyl)thiazole - 1004316-53-3

Specification

CAS No. 1004316-53-3
Molecular Formula C7H10N4S
Molecular Weight 182.25
IUPAC Name 4-(azidomethyl)-2-propan-2-yl-1,3-thiazole
Standard InChI InChI=1S/C7H10N4S/c1-5(2)7-10-6(4-12-7)3-9-11-8/h4-5H,3H2,1-2H3
Standard InChI Key DHKFBPLILRQLFJ-UHFFFAOYSA-N
SMILES CC(C)C1=NC(=CS1)CN=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-(Azidomethyl)-2-(1-methylethyl)thiazole exhibits the following properties:

PropertyValue
CAS Registry Number1004316-53-3
Molecular FormulaC7H10N4S
Molecular Weight182.25 g/mol
IUPAC Name4-(azidomethyl)-2-propan-2-yl-1,3-thiazole
SMILESCC(C)C1=NC(=CS1)CN=[N+]=[N-]
InChI KeyDHKFBPLILRQLFJ-UHFFFAOYSA-N

The thiazole ring’s aromaticity is stabilized by delocalized π-electrons, while the azidomethyl group introduces a high-energy, strained structure prone to cycloaddition reactions .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves:

Thiazole Ring Formation

A Hantzsch thiazole synthesis variant employs α-halo ketones and thioamides. For example:

  • Step 1: Condensation of 2-(1-methylethyl)thioamide with chloroacetone in ethyl acetate, catalyzed by triethylamine (Et3N), yields 2-isopropyl-4-methylthiazole .

  • Step 2: Azidation via nucleophilic substitution, replacing the methyl group’s bromide with sodium azide (NaN3) in dimethylformamide (DMF) .

Representative Reaction:
2-Isopropyl-4-methylthiazole+NaN3DMF4-(Azidomethyl)-2-(1-methylethyl)thiazole\text{2-Isopropyl-4-methylthiazole} + \text{NaN3} \xrightarrow{\text{DMF}} \text{4-(Azidomethyl)-2-(1-methylethyl)thiazole}

Yields range from 70% to 85% under optimized conditions (60°C, 12 hr) .

Alternative Approaches

  • Cycloaddition Strategies: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies pre-functionalized thiazoles, though this is less common for primary synthesis .

  • Solid-Phase Synthesis: Immobilized thiazole precursors enable scalable production, reducing purification steps .

Purification and Characterization

  • Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >95% purity .

  • Chromatography: Silica gel columns (cyclohexane:acetone, 4:1) resolve azidothiazole derivatives .

Reactivity and Functionalization

Azide Group Reactivity

The azidomethyl group participates in:

  • Staudinger Reactions: With triphenylphosphine to form iminophosphoranes.

  • Click Chemistry: CuAAC with alkynes generates 1,2,3-triazoles, valuable in bioconjugation .

Example:
4-(Azidomethyl)thiazole+HC≡C-RCu(I)4-(Triazolylmethyl)thiazole\text{4-(Azidomethyl)thiazole} + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{4-(Triazolylmethyl)thiazole}

Ring Modifications

  • Electrophilic Substitution: Bromination at the 5-position using N-bromosuccinimide (NBS) .

  • Nucleophilic Aromatic Substitution: Limited due to the thiazole’s electron-deficient nature, but feasible with strong nucleophiles (e.g., amines) .

Biological and Pharmacological Applications

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum activity:

Microbial TargetMIC (µg/ml)Reference Compound
Staphylococcus aureus3.9–12.5Ampicillin (0.24)
Escherichia coli25–100Chloramphenicol (25)

The isopropyl group enhances membrane penetration, while the azide enables targeted delivery via bioorthogonal chemistry .

Computational and Structure-Activity Relationship (SAR) Studies

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (MEP): Negative regions localize near the azide, favoring electrophilic attacks .

SAR Insights

  • Azidomethyl Position: 4-substitution optimizes steric interactions with enzyme active sites .

  • Isopropyl Group: Branched alkyl chains improve logP (calculated 2.17), enhancing blood-brain barrier permeability .

Industrial and Material Science Applications

Polymer Chemistry

  • Crosslinking Agent: Azide-alkyne networks form hydrogels with tunable mechanical properties .

  • Photoresists: UV-induced decomposition generates nitrenes for lithographic patterning.

Energetic Materials

  • Detonation Velocity: 7500 m/s (calculated), comparable to RDX, due to high nitrogen content (30.7%) .

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